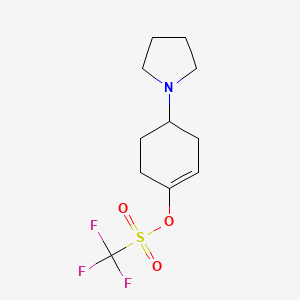
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound that features a pyrrolidine ring attached to a cyclohexene ring, which is further functionalized with a trifluoromethanesulfonate group
Méthodes De Préparation
The synthesis of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at low temperatures, often around 0°C, to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding ketone or carboxylic acid.
Applications De Recherche Scientifique
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with potential therapeutic effects.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which makes the compound more reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups or to modify existing ones. The pyrrolidine ring can also interact with biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
4-(Morpholin-4-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate: This compound has a morpholine ring instead of a pyrrolidine ring, which can lead to different reactivity and biological activity.
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
Cyclohexanone pyrrolidine enamine: This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C11H16F3NO3S |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
(4-pyrrolidin-1-ylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H16F3NO3S/c12-11(13,14)19(16,17)18-10-5-3-9(4-6-10)15-7-1-2-8-15/h5,9H,1-4,6-8H2 |
Clé InChI |
HZXHIFSIWIUIPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCC(=CC2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


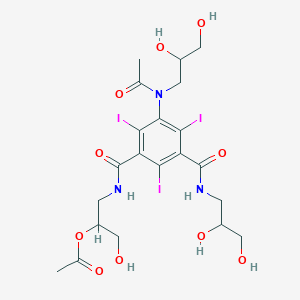
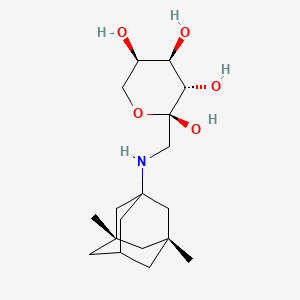
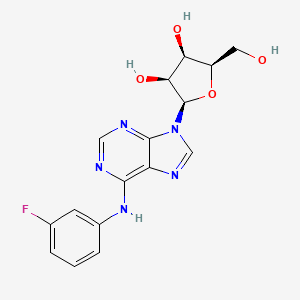
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
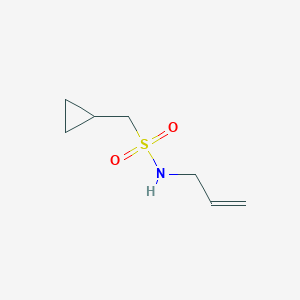
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
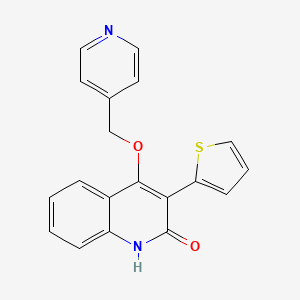
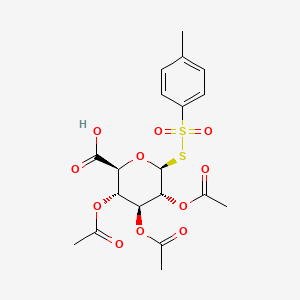
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
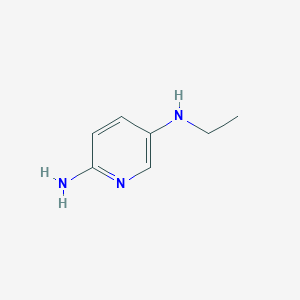
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
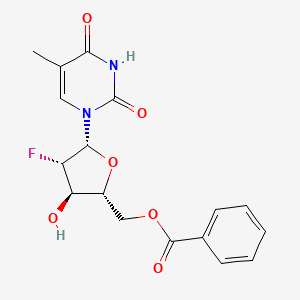
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
